

"comparative analysis of Tridecanedioyl-CoA and other dicarboxylyl-CoAs"

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A Comparative Analysis of Tridecanedioyl-CoA and Other Dicarboxylyl-CoAs

Introduction

Dicarboxylyl-Coenzyme A (CoA) esters are crucial metabolic intermediates derived from dicarboxylic acids (DCAs). These molecules are primarily generated through the ω -oxidation of fatty acids, an alternative pathway to the more common β -oxidation.[1][2][3][4] While typically a minor route for fatty acid metabolism, ω -oxidation and the subsequent metabolism of dicarboxylyl-CoAs become significantly more important in physiological states of high lipid flux or when mitochondrial β -oxidation is impaired.[1][5]

Tridecanedioyl-CoA, the coenzyme A derivative of a 13-carbon dicarboxylic acid, represents a long-chain, odd-numbered dicarboxylyl-CoA.[6] This guide provides a comparative analysis of the metabolic pathways, enzymatic processing, and potential signaling roles of **Tridecanedioyl-CoA** alongside other key even- and odd-chain dicarboxylyl-CoAs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these molecules in cellular metabolism and disease.

Metabolic Pathways: From Formation to Degradation

The metabolism of dicarboxylyl-CoAs involves a multi-step, multi-organelle process that begins in the endoplasmic reticulum and is completed primarily in the peroxisomes.



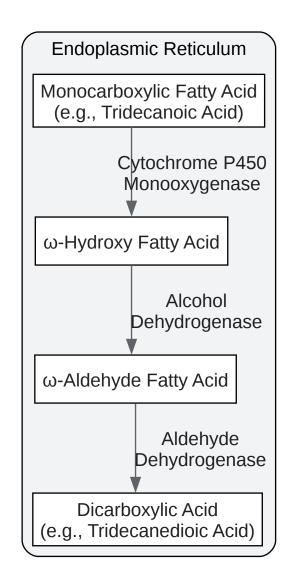
Formation via ω-Oxidation

Dicarboxylic acids are synthesized from monocarboxylic fatty acids in the endoplasmic reticulum.[1][3] This process, known as ω -oxidation, involves three key enzymatic steps:

- ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, a reaction catalyzed by cytochrome P450 monooxygenases.[1][2]
- Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]
- Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxyl group, resulting in a dicarboxylic acid with carboxyl groups at both ends of the aliphatic chain.[4]

This pathway preferably metabolizes medium-chain fatty acids (10-12 carbons) but is capable of processing longer chains as well.[2][7]





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Caption: The ω -Oxidation Pathway in the Endoplasmic Reticulum.

Activation to Dicarboxylyl-CoA

Before degradation, the dicarboxylic acid must be activated by attaching it to Coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme found in the microsomal fraction of the liver, which converts the DCA into its corresponding dicarboxylyl-CoA ester (e.g., **Tridecanedioyl-CoA**).[8][9] This activation step is an ATP-dependent process.[9]

Degradation via Peroxisomal β-Oxidation







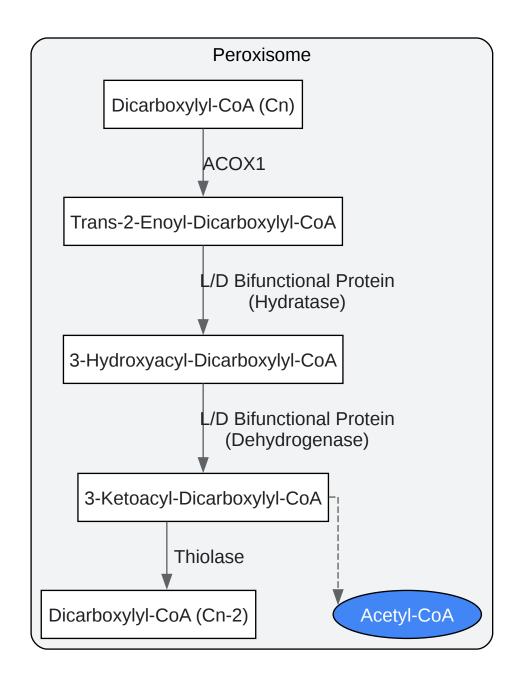
The primary site for the degradation of dicarboxylyl-CoAs is the peroxisome.[5][8][10] While mitochondria can contribute to this process, peroxisomes handle the bulk of dicarboxylyl-CoA chain-shortening.[5][11][12] The process is analogous to fatty acid β -oxidation, involving a cycle of four enzymatic reactions that sequentially shorten the carbon chain.

The key enzymes involved in the peroxisomal β -oxidation of long-chain DCAs include:

- Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step.[5][13]
- L-bifunctional protein (LBP/EHHADH) and D-bifunctional protein (DBP): Provide hydratase and dehydrogenase activities.[8]
- Peroxisomal Thiolases (e.g., ACAA1): Catalyze the final thiolytic cleavage, releasing a
 molecule of acetyl-CoA in each cycle.[5][13]

This cycle repeats until the dicarboxylyl-CoA is broken down into shorter-chain products. For an even-chain substrate like Dodecanedioyl-CoA (DC12), the final product is succinyl-CoA. For an odd-chain substrate like **Tridecanedioyl-CoA** (DC13), the final products are succinyl-CoA and propionyl-CoA.[11][13][14]





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Caption: Peroxisomal β -Oxidation of Dicarboxylyl-CoAs.

Comparative Data of Dicarboxylyl-CoAs

The chain length of a dicarboxylyl-CoA dictates its physical properties and its preferred enzymatic substrates. Below is a comparison of **Tridecanedioyl-CoA** with other common dicarboxylyl-CoAs.



Dicarboxylyl-CoA	Abbreviation	Parent Dicarboxylic Acid	Carbon Chain Length
Adipoyl-CoA	DC6-CoA	Adipic Acid	6
Suberoyl-CoA	DC8-CoA	Suberic Acid	8
Sebacoyl-CoA	DC10-CoA	Sebacic Acid	10
Dodecanedioyl-CoA	DC12-CoA	Dodecanedioic Acid	12
Tridecanedioyl-CoA	DC13-CoA	Tridecanedioic Acid	13
Hexadecanedioyl-CoA	DC16-CoA	Hexadecanedioic Acid	16

Comparative Enzyme Performance

Comprehensive kinetic data (Km, Vmax) for the full range of dicarboxylyl-CoAs are limited in the literature. However, studies on key enzymes provide insights into substrate preference. Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) and mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD) show differential activity based on the chain length of the dicarboxylyl-CoA substrate.



Enzyme	Substrate	Relative Activity (%)	Comments	Source
ACOX1 (Peroxisomal)	Dodecanedioyl- CoA (DC12-CoA)	~50%	Activity is approximately half of that for its preferred monocarboxylic substrate, C12-CoA.	[12]
Adipoyl-CoA (DC6-CoA)	~2%	Shows very low activity with shorter-chain dicarboxylyl-CoAs.	[12]	
MCAD (Mitochondrial)	Dodecanedioyl- CoA (DC12-CoA)	~28%	Activity is compared to its preferred substrate, octanoyl-CoA (C8-CoA).	[12]
Adipoyl-CoA (DC6-CoA)	Measurable	Exhibits activity with DC6-CoA, contributing to its degradation in mitochondria.	[12]	

Data for **Tridecanedioyl-CoA** (DC13-CoA) is not specifically available but is expected to be a substrate for peroxisomal enzymes like ACOX1, similar to other long-chain dicarboxylyl-CoAs.

Experimental Protocols

Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



The gold standard for the sensitive and specific quantification of dicarboxylyl-CoAs and their parent acids in biological matrices is LC-MS/MS.[15][16][17]

Objective: To accurately measure the concentration of various dicarboxylyl-CoAs in samples such as plasma, urine, or tissue homogenates.

Methodology:

- Sample Collection & Storage: Collect biological samples and store them immediately at -80°C to prevent degradation.
- Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., D4-Adipic Acid) to the sample for accurate quantification.

Extraction:

- For dicarboxylic acids, perform a liquid-liquid extraction using a solvent like methyl-tertbutyl ether.[16]
- For acyl-CoAs, deproteinize the sample using 5-sulfosalicylic acid (SSA) followed by centrifugation to pellet proteins.[18]
- Derivatization (for DCAs): To improve chromatographic properties and ionization efficiency, dicarboxylic acids are often derivatized. A common method is to form dibutyl esters by reacting the sample with butanolic HCI.[16]

LC Separation:

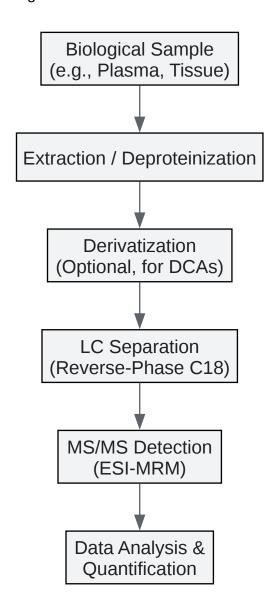
- Inject the prepared sample into a liquid chromatography system.
- Use a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., Solvent A: ammonium acetate in water; Solvent B: acetonitrile) to separate the different acyl-CoA species or DCA derivatives based on their hydrophobicity.[18]

MS/MS Detection:

 The eluent from the LC column is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI).



- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This
 involves selecting a specific precursor ion for each analyte and monitoring for a unique
 product ion generated upon fragmentation, ensuring high specificity.[16][17]
- Data Analysis: Quantify the amount of each analyte by comparing the ratio of its peak area to that of the internal standard against a standard calibration curve.



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Caption: Workflow for Quantification of Dicarboxylyl-CoAs via LC-MS/MS.

Role in Cellular Signaling







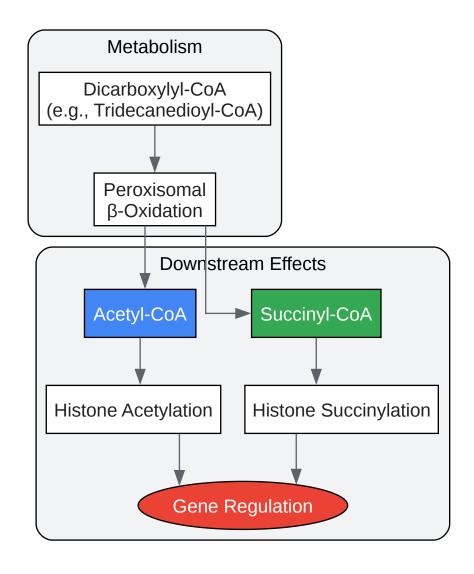
Direct signaling roles for dicarboxylyl-CoAs have not been established. However, their metabolism is intrinsically linked to broader cellular signaling and regulation by acting as precursors for key metabolic products that influence epigenetic modifications.

The acetyl-CoA and succinyl-CoA generated from peroxisomal β-oxidation of dicarboxylyl-CoAs contribute to the extramitochondrial pools of these metabolites.[5][19] These nuclear and cytosolic pools are critical substrates for post-translational modifications of proteins, most notably histones.

- Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), which acetylate lysine residues on histones, generally leading to a more open chromatin structure and increased gene expression.
- Histone Succinylation: Succinyl-CoA can be used as a substrate for histone succinylation, another type of modification that can impact chromatin structure and gene regulation.[5][19]

By supplying these acyl-CoA molecules, the metabolism of dicarboxylyl-CoAs serves as a link between the cell's lipid metabolic state and the epigenetic control of its genome.[5][20]





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Caption: Link between Dicarboxylyl-CoA Metabolism and Gene Regulation.

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